3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a dimethoxyphenyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the bromophenyl pyrazole with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromophenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile hydrochloride
- [(4-bromophenyl)methyl][2-(3,4-dimethoxyphenyl)ethyl]amine
Uniqueness
3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. The presence of both bromophenyl and dimethoxyphenyl groups provides a distinct electronic and steric environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20BrN3O3 |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20BrN3O3/c1-26-18-8-3-13(11-19(18)27-2)9-10-22-20(25)17-12-16(23-24-17)14-4-6-15(21)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
PWGLAISJYBTLDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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